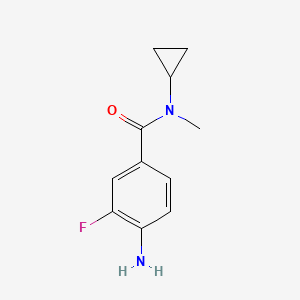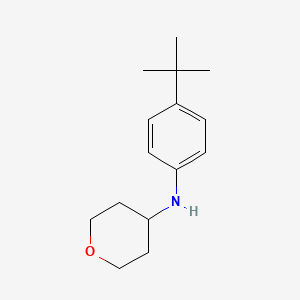
N-methanesulfonylazetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methanesulfonylazetidine-3-carboxamide is a chemical compound characterized by its unique structure, which includes an azetidine ring substituted with a methanesulfonyl group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methanesulfonylazetidine-3-carboxamide typically involves the amidation of azetidine-3-carboxylic acid with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: N-Methanesulfonylazetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of sulfonamide or thiol derivatives.
Scientific Research Applications
N-Methanesulfonylazetidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of polymers and materials with specific properties, such as antimicrobial coatings and non-viral gene transfection agents
Mechanism of Action
The mechanism of action of N-Methanesulfonylazetidine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by forming hydrogen bonds with active site residues, thereby blocking substrate access. The compound’s sulfonyl group can also participate in covalent bonding with nucleophilic sites on proteins, leading to enzyme inactivation .
Comparison with Similar Compounds
- N-Methylsulfonylazetidine-3-carboxamide
- Azetidine-3-carboxamide
- Methanesulfonylazetidine
Comparison: N-Methanesulfonylazetidine-3-carboxamide is unique due to the presence of both the methanesulfonyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with biological targets, making it a valuable compound in drug development and materials science .
Properties
Molecular Formula |
C5H10N2O3S |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
N-methylsulfonylazetidine-3-carboxamide |
InChI |
InChI=1S/C5H10N2O3S/c1-11(9,10)7-5(8)4-2-6-3-4/h4,6H,2-3H2,1H3,(H,7,8) |
InChI Key |
ULGXRUXMBSDNNS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide](/img/structure/B12081683.png)
![1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12081690.png)


![7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12081715.png)
![5-(6-Amino-10-oxa-3,5,7,9-tetrazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-3-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12081722.png)





